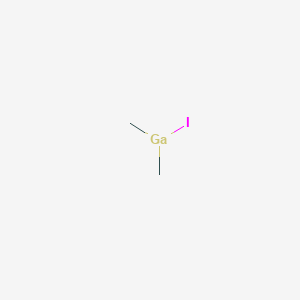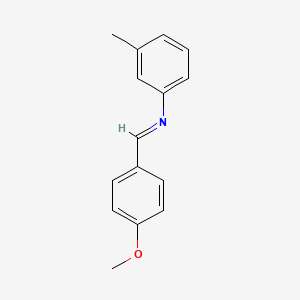
p-Methoxybenzylidene-(3-methylphenyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxybenzylidene-(3-methylphenyl)-amine: is an organic compound with the molecular formula C15H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to the benzylidene moiety and a methyl group (-CH3) attached to the phenylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene-(3-methylphenyl)-amine typically involves the condensation reaction between p-methoxybenzaldehyde and 3-methylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Methoxybenzylidene-(3-methylphenyl)-amine can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-Methoxybenzylidene-(3-methylphenyl)-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential use in medicinal chemistry. They are investigated for their pharmacological activities and potential as drug candidates.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of p-Methoxybenzylidene-(3-methylphenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their intended applications.
Comparación Con Compuestos Similares
- p-Methoxybenzylidene-(4-methylphenyl)-amine
- p-Methoxybenzylidene-(2-methylphenyl)-amine
- p-Methoxybenzylidene-(3-chlorophenyl)-amine
Comparison: Compared to its similar compounds, p-Methoxybenzylidene-(3-methylphenyl)-amine exhibits unique properties due to the position of the methyl group on the phenylamine moiety This positional difference can influence the compound’s reactivity, stability, and biological activity
Propiedades
Número CAS |
20534-77-4 |
|---|---|
Fórmula molecular |
C15H15NO |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C15H15NO/c1-12-4-3-5-14(10-12)16-11-13-6-8-15(17-2)9-7-13/h3-11H,1-2H3 |
Clave InChI |
VAQSEMDBSUISTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


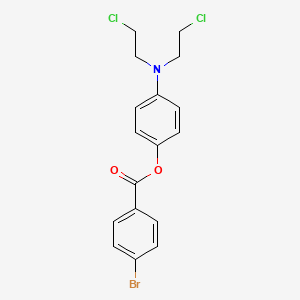
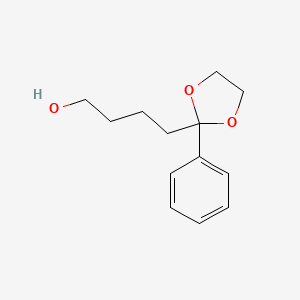
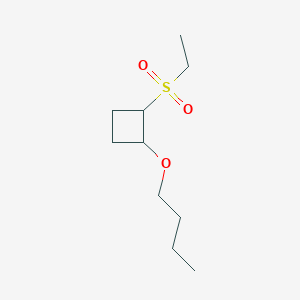

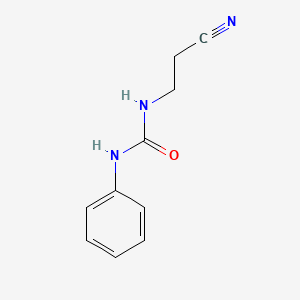


![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)

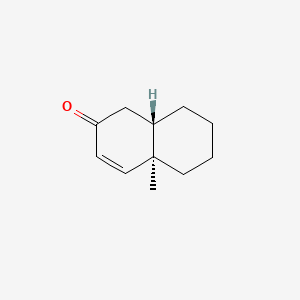
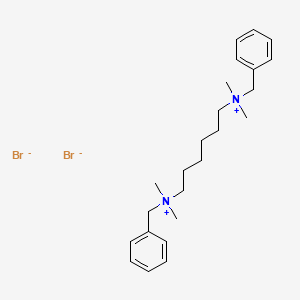
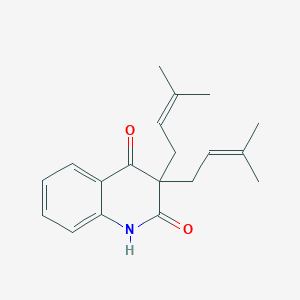
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)
